Product packaging for 5-Chloro-4-cyclopropoxynicotinonitrile(Cat. No.:)

5-Chloro-4-cyclopropoxynicotinonitrile

Cat. No.: B14823317
M. Wt: 194.62 g/mol
InChI Key: XHFCOYQZIBSDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-4-cyclopropoxynicotinonitrile is a chemical compound with the molecular formula C9H7ClN2O and is a member of the nicotinonitrile family . Nicotinonitrile derivatives are of significant interest in medicinal and materials chemistry research. They are frequently explored as key synthetic intermediates or core structures in the development of novel organic materials with potential photophysical properties . This compound features a chloro substituent and a cyclopropoxy group on its pyridine ring, making it a potential building block for further chemical functionalization. Researchers utilize this and similar compounds in various synthetic applications, particularly in the construction of more complex heterocyclic systems. This product is intended for research and development purposes in a laboratory setting only. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O B14823317 5-Chloro-4-cyclopropoxynicotinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

5-chloro-4-cyclopropyloxypyridine-3-carbonitrile

InChI

InChI=1S/C9H7ClN2O/c10-8-5-12-4-6(3-11)9(8)13-7-1-2-7/h4-5,7H,1-2H2

InChI Key

XHFCOYQZIBSDGR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2C#N)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 4 Cyclopropoxynicotinonitrile

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of 5-Chloro-4-cyclopropoxynicotinonitrile reveals two primary disconnections. The most logical initial disconnection is the ether linkage, which simplifies the target molecule into two key synthons: a 5-chloro-4-hydroxynicotinonitrile (or its tautomeric equivalent, a 4-pyridone) and a cyclopropyl (B3062369) electrophile. This approach is advantageous as it allows for the late-stage introduction of the cyclopropoxy group, a common strategy in medicinal chemistry.

A further disconnection of the 5-chloro-4-hydroxynicotinonitrile intermediate involves breaking the carbon-chlorine and carbon-cyano bonds, leading back to a simpler pyridine (B92270) or even an acyclic precursor. This highlights the main synthetic challenges: the construction of the substituted pyridine ring and the regioselective introduction of the chloro and cyano functionalities.

Elucidation of Novel and Established Synthetic Pathways to the 5-Chloronicotinonitrile Core

Advanced Pyridine Annulation Strategies for Nicotinonitrile Formation

Pyridine ring synthesis often relies on condensation reactions of carbonyl compounds or cycloaddition reactions. baranlab.org One-pot, multi-component reactions are particularly attractive for their efficiency and atom economy. For instance, the Hantzsch pyridine synthesis and its variations can be adapted to produce highly substituted pyridines. studylib.net More contemporary methods involve transition-metal-catalyzed cycloadditions, which can offer high regioselectivity. youtube.com The construction of a polysubstituted pyridine ring, such as the one in the target molecule, can be achieved through a modular approach, starting from readily available precursors and building the ring through a series of controlled reactions. nih.gov

Pyridine Annulation Strategy Description Key Features
Hantzsch Synthesis Condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or a nitrogen source.Well-established, versatile for symmetrical pyridines.
Kröhnke Pyridine Synthesis Reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate.Good for unsymmetrical pyridines.
[4+2] Cycloaddition Diels-Alder reaction of 1-azadienes with alkynes, followed by oxidation.Provides access to a wide range of substitution patterns.
Transition-Metal Catalysis e.g., Copper-catalyzed annulation of ketones with oxime acetates.Milder reaction conditions, good functional group tolerance.

This table provides a summary of common pyridine annulation strategies.

Regioselective Halogenation and Functionalization of Nicotinonitrile Precursors

Once a suitable nicotinonitrile precursor, such as 4-hydroxynicotinonitrile, is obtained, the next crucial step is the regioselective introduction of the chlorine atom at the 5-position. Direct chlorination of the pyridine ring can be challenging due to the deactivating effect of the nitrogen atom and the directing effects of existing substituents.

However, methods for the regioselective halogenation of pyridine derivatives have been developed. These often involve the use of specific chlorinating agents and careful control of reaction conditions. For instance, the use of N-chlorosuccinimide (NCS) in the presence of a suitable catalyst or in a specific solvent system can achieve the desired regioselectivity. In some cases, a directing group may be employed to guide the chlorination to the desired position, which is later removed.

Introduction and Elaboration of the Cyclopropoxy Moiety

The final key transformation in the synthesis of this compound is the introduction of the cyclopropoxy group. This is typically achieved through an etherification reaction.

Cyclopropanation Reactions for Spiro or Fused Ring Systems (Applicable to the cyclopropane (B1198618) ring formation)

While not directly applied to the ether linkage in this case, the formation of the cyclopropane ring itself is a fundamental aspect of organic synthesis. Common methods for cyclopropanation include the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. Other methods include transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds. These reactions are crucial for generating the cyclopropyl-containing reagents needed for the subsequent etherification step.

Etherification Methodologies for Cyclopropoxy Group Incorporation

The most common and effective method for forming the cyclopropoxy ether linkage is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide. wikipedia.org In the context of synthesizing this compound, the sodium or potassium salt of 5-chloro-4-hydroxynicotinonitrile would be reacted with a cyclopropyl halide (e.g., cyclopropyl bromide) or a cyclopropyl tosylate. wikipedia.orgfrancis-press.com

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the SN2 reaction. masterorganicchemistry.com The choice of base to deprotonate the 4-hydroxy group is also critical, with common choices including sodium hydride (NaH) or potassium carbonate (K2CO3).

Parameter Description
Nucleophile The alkoxide of 5-chloro-4-hydroxynicotinonitrile.
Electrophile Cyclopropyl bromide, cyclopropyl iodide, or cyclopropyl tosylate.
Base Sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH).
Solvent Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (B52724).
Temperature Typically elevated temperatures to drive the reaction to completion.

This table outlines the key parameters for the Williamson ether synthesis in the context of forming the cyclopropoxy ether.

It is important to note that the Williamson ether synthesis works best with primary alkyl halides to avoid competing elimination reactions. wikipedia.org Since cyclopropyl halides are primary, this method is well-suited for the desired transformation.

Stereoselective Synthesis of the Cyclopropoxy Functionality

The introduction of a chiral cyclopropoxy group is a critical step that often defines the biological or material properties of the final compound. Stereoselective synthesis of this functionality is paramount, and various methodologies have been explored to control the three-dimensional arrangement of the cyclopropane ring. These approaches typically involve the asymmetric cyclopropanation of a precursor olefin or the use of chiral building blocks.

One prominent strategy is the catalytic asymmetric Simmons-Smith cyclopropanation of a silyl (B83357) enol ether precursor. acs.org This method utilizes a chiral ligand, often derived from a dipeptide, in conjunction with a zinc carbenoid. The chiral ligand coordinates to the zinc reagent, creating a chiral environment that directs the addition of the methylene (B1212753) group to one face of the double bond, thereby establishing the stereochemistry of the cyclopropane ring. Up to 96% enantiomeric excess (ee) has been reported for the synthesis of optically active cyclopropyl silyl ethers using this approach. acs.orgresearchgate.net

Another approach involves the diastereoselective cyclopropanation of enol ethers where the stereoselectivity is controlled by a chiral auxiliary attached to the molecule. nih.gov This auxiliary is first installed using an asymmetric catalytic reaction. Subsequently, a standard cyclopropanating agent is used, and the pre-existing stereocenter directs the formation of the new stereocenters on the cyclopropane ring. nih.gov This method is particularly useful for creating highly substituted and sterically hindered cyclopropoxy groups.

Furthermore, enantiomerically pure cyclopropane derivatives can be accessed through the diastereoselective ring closure of acyclic precursors. nih.gov For instance, the base-promoted carbocyclisation of epoxyvalerates derived from biorenewable chiral synthons has been used to produce enantiopure cyclopropyl esters, which can then be converted to the desired cyclopropoxy functionality. rsc.org These methods leverage the inherent chirality of starting materials to build the cyclopropane ring with high stereochemical fidelity. The development of chiral ruthenium-phenyloxazoline complexes has also enabled the highly stereoselective cyclopropanation of diazo Weinreb amides with olefins, yielding chiral cyclopropane amides with excellent diastereoselectivity and enantioselectivity. chemistryviews.org

Optimization of Reaction Conditions for Enhanced Yields and Purity

The synthesis of this compound typically involves a key cross-coupling step to form the C-O bond between the cyclopropanol (B106826) and the 4-position of the 5-chloronicotinonitrile ring. The Buchwald-Hartwig amination and its C-O coupling variant is a powerful tool for this transformation. wikipedia.orgjk-sci.com Optimization of this reaction is critical for maximizing yield and purity, which involves a systematic study of various parameters including the palladium source, ligand, base, solvent, and temperature. wuxiapptec.com

A common precursor for this synthesis is 4,5-dichloronicotinonitrile (B8795247). The selective reaction at the C4 position with cyclopropanol requires careful tuning of conditions. Researchers often employ high-throughput experimentation to screen a wide array of conditions efficiently. chemrxiv.org

Catalyst and Ligand Selection: The choice of the palladium precatalyst and the phosphine (B1218219) ligand is crucial. Electron-rich, bulky phosphine ligands are often required to facilitate the reductive elimination step and prevent side reactions. jk-sci.com Ligands such as XantPhos and RuPhos have shown efficacy in similar C-O bond formations on electron-deficient heterocyclic systems.

Base and Solvent Effects: The base plays a critical role in deprotonating the cyclopropanol and influencing the catalyst's activity. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. wuxiapptec.com The solvent must be able to dissolve the reactants and maintain the catalyst's stability at the required temperature. Aprotic polar solvents like dioxane or toluene (B28343) are frequently employed.

Below are representative data tables illustrating the optimization process for the coupling of a generic aryl chloride with cyclopropanol, analogous to the synthesis of the target compound.

Table 1: Optimization of Ligand for C-O Coupling Reaction Conditions: 4,5-dichloronicotinonitrile (1.0 eq), Cyclopropanol (1.2 eq), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), NaOtBu (1.5 eq), Toluene, 100 °C, 12 h.

EntryLigandYield (%)Purity (%)
1XPhos7592
2RuPhos8295
3SPhos6890
4XantPhos8898
5dppf4585

Table 2: Optimization of Base and Solvent Reaction Conditions: 4,5-dichloronicotinonitrile (1.0 eq), Cyclopropanol (1.2 eq), Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), Base (1.5 eq), Solvent, 100 °C, 12 h.

EntryBaseSolventYield (%)Purity (%)
1K₃PO₄Dioxane6591
2Cs₂CO₃Dioxane7294
3NaOtBuDioxane9198
4K₂CO₃DMF5588
5NaOtBuToluene8997

Through such systematic optimization, reaction conditions can be identified that provide the desired product in high yield and purity, minimizing the need for extensive chromatographic purification.

Development of Scalable Synthetic Protocols

Transitioning a synthetic route from laboratory scale to industrial production presents a unique set of challenges. For this compound, developing a scalable protocol requires consideration of cost, safety, environmental impact, and process robustness. A key goal is to design a process that is both economically viable and operationally straightforward.

One of the primary considerations is the cost and availability of starting materials and reagents. For example, while complex chiral ligands may provide excellent stereoselectivity, their high cost might be prohibitive on a large scale. chemistryviews.org Therefore, developing processes that use catalyst systems with high turnover numbers (TON) and turnover frequencies (TOF) is essential. mdpi.com In some cases, a chemoenzymatic approach, which uses enzymes to perform key transformations, can offer a cost-effective and highly selective alternative. rochester.edu

Finally, purification methods must be amenable to large-scale operations. Chromatography, while common in the lab, is often expensive and impractical for producing large quantities of material. Crystallization or distillation are preferred methods for purification in an industrial setting. Therefore, the synthetic route must be designed to produce a crude product of sufficient purity to allow for non-chromatographic purification. A gram-scale synthesis of a substituted pyridine derivative that yielded the product in 93% yield after simple workup demonstrates the feasibility of such an approach. mdpi.com

The development of a scalable protocol for this compound is an iterative process that involves close collaboration between research chemists and chemical engineers to ensure that the final process is safe, efficient, and economically viable.

Advanced Spectroscopic and Analytical Characterization of 5 Chloro 4 Cyclopropoxynicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Chloro-4-cyclopropoxynicotinonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is utilized for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the cyclopropoxy group.

The aromatic region would likely show two singlets, corresponding to the protons at positions 2 and 6 of the nicotinonitrile ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrile group and the chlorine atom, as well as the electron-donating effect of the cyclopropoxy group.

The aliphatic region is characterized by the signals from the cyclopropoxy group. This would include a multiplet for the methine proton (-O-CH-) and separate multiplets for the non-equivalent methylene (B1212753) protons (-CH₂-) of the cyclopropyl (B3062369) ring. The coupling patterns between these protons would provide valuable information about their connectivity.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5s1HH-2 (Pyridine)
~7.0s1HH-6 (Pyridine)
~4.2m1HO-CH (Cyclopropyl)
~0.9-1.2m4HCH₂ (Cyclopropyl)

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the five carbon atoms of the pyridine ring, with their chemical shifts influenced by the attached functional groups. The carbon bearing the nitrile group (C-3) and the carbon attached to the chlorine atom (C-5) would appear at characteristic downfield shifts. The carbon of the nitrile group itself (-CN) would also have a distinct chemical shift. The carbons of the cyclopropoxy group, including the methine carbon and the two methylene carbons, would appear in the upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~160C-4 (Pyridine)
~155C-2 (Pyridine)
~150C-6 (Pyridine)
~120C-5 (Pyridine)
~115CN
~105C-3 (Pyridine)
~60O-CH (Cyclopropyl)
~15CH₂ (Cyclopropyl)

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are invaluable.

Correlation SpectroscopY (COSY) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the couplings between the methine and methylene protons within the cyclopropyl group.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). HSQC would allow for the direct assignment of the carbon signals for the protonated carbons, such as the methine and methylene carbons of the cyclopropyl ring and the proton-bearing carbons of the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. It also provides information about the fragmentation pattern of the molecule, which can further aid in structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules. In positive ion mode ESI-MS, this compound would likely be observed as the protonated molecule, [M+H]⁺. The high-resolution measurement of the mass-to-charge ratio (m/z) of this ion would allow for the confident determination of the molecular formula, C₉H₇ClN₂O. The presence of a chlorine atom would be indicated by the characteristic isotopic pattern, with a peak for the ³⁷Cl isotope approximately one-third the intensity of the peak for the ³⁵Cl isotope, separated by two mass units.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is essential for assessing the purity of a synthesized compound and for confirming its identity in complex mixtures.

An LC-MS analysis of this compound would involve separating the compound from any impurities or starting materials using a suitable chromatographic method. The mass spectrometer would then detect the eluting compound, providing its mass spectrum. The retention time from the chromatography and the mass spectrum together serve as a robust identifier for the compound. This method is particularly useful for monitoring the progress of a chemical reaction and for quality control of the final product.

Chromatographic Techniques for Purity Profiling and Quantitative Analysis

Chromatographic methods are indispensable for determining the purity of pharmaceutical intermediates and active compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are premier techniques for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound from any potential impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method is typically developed to assess its purity. In this method, the stationary phase is nonpolar (commonly a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The higher affinity of the nonpolar stationary phase for the analyte, compared to the polar mobile phase, results in its retention. Elution is achieved by a gradient or isocratic flow of the mobile phase. The retention time (RT) is a characteristic feature for the identification of the compound under specific chromatographic conditions. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. While specific validated methods for this compound are not publicly available, a typical HPLC method would be developed and validated according to ICH guidelines.

Illustrative HPLC Method Parameters:

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min, 50-90% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Hypothetical Purity Analysis Data by HPLC:

Peak No.Retention Time (min)Area (%)Identification
13.50.15Impurity A
25.80.20Impurity B
38.299.5This compound
410.10.15Impurity C

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures. This results in faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. For the analysis of this compound, a UPLC method would offer a more rapid and efficient means of purity profiling and quantitative analysis.

The principles of separation in UPLC are the same as in HPLC, but the enhanced efficiency allows for the detection of trace-level impurities that might not be resolved by HPLC. This is particularly crucial in the context of pharmaceutical development, where stringent purity requirements are in place. The development of a UPLC method for this compound would follow a similar approach to that of an HPLC method, with optimization of parameters to achieve the best separation in the shortest possible time.

Illustrative UPLC Method Parameters:

ParameterValue
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min, 50-95% B
Flow Rate 0.5 mL/min
Detection UV at 254 nm
Injection Volume 2 µL
Column Temperature 40 °C

X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Assignment

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for the definitive determination of molecular structure and stereochemistry. For this compound, obtaining a single crystal of suitable quality would allow for the elucidation of its exact solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to generate an electron density map, from which the atomic positions can be determined. While a specific crystal structure for this compound is not available in the public domain, the expected data from such an analysis would provide unambiguous confirmation of its chemical structure.

Hypothetical Crystallographic Data for this compound:

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.2
c (Å) 9.8
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 995.6
Z 4
Calculated Density (g/cm³) 1.45

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the types of chemical bonds present. An IR spectrum of this compound would provide valuable information about its key structural features.

The spectrum is typically plotted as transmittance versus wavenumber (cm⁻¹). The presence of a sharp band around 2230-2210 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-C stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region. The C-O-C stretching of the cyclopropoxy group would likely appear in the 1250-1050 cm⁻¹ range, and the C-Cl stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.

Expected Characteristic IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch (cyclopropyl)
~2225Strong, SharpC≡N Stretch (Nitrile)
~1600-1450Medium-StrongAromatic C=C and C=N Stretch
~1250StrongAryl-O Stretch
~1050StrongC-O-C Stretch
~800-600Medium-StrongC-Cl Stretch

Based on the provided search results, there is no specific information available concerning the preclinical biological activity and molecular mechanisms of the chemical compound This compound .

The search results contain data on various other chemical compounds, including different chloro-substituted heterocyclic molecules and their effects on kinases, cell proliferation, and apoptosis. However, none of the results provide specific experimental data or preclinical investigations for "this compound."

Therefore, it is not possible to provide the requested detailed and scientifically accurate content for the specified outline sections and subsections focusing solely on this compound. Information regarding its activity in kinase inhibition, epigenetic modulation, protease inhibition, antiproliferative effects, or its influence on the cell cycle and apoptosis is absent from the search results.

Preclinical Investigations into Biological Activity and Molecular Mechanisms of 5 Chloro 4 Cyclopropoxynicotinonitrile

In Vitro Metabolic Stability and Permeability StudiesInformation for this section would come from in vitro experiments designed to assess how quickly the compound is metabolized by liver enzymes (metabolic stability) and its ability to pass through biological membranes (permeability), which are key indicators of a compound's drug-like properties.

Without available scientific literature detailing these specific investigations for 5-Chloro-4-cyclopropoxynicotinonitrile, it is not possible to provide a factually accurate and informative article that adheres to the strict constraints of the provided outline.

Structure Activity Relationship Sar Studies of 5 Chloro 4 Cyclopropoxynicotinonitrile Analogs

Systematic Modifications of the Nicotinonitrile Heterocyclic Core

The nicotinonitrile scaffold serves as a versatile template for chemical modification, and its systematic alteration can profoundly impact biological activity. ekb.eg The pyridine (B92270) ring system is a common N-heteroaromatic feature in a variety of physiologically active compounds. ekb.eg Modifications to this core can influence the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, all of which are critical for target engagement.

Studies on related nicotinonitrile derivatives have shown that modifications at the C2 and C6 positions of the pyridine ring can significantly influence their biological effects. For example, the introduction of an amino group at the C2 position has been shown to be a key feature in some biologically active nicotinonitrile analogs. nih.gov The exploration of a diverse range of substituents, from simple functional groups to more complex moieties, allows for a comprehensive mapping of the SAR landscape of the nicotinonitrile core.

Table 1: Hypothetical Modifications of the Nicotinonitrile Core and Their Potential Impact on Activity

ModificationRationalePredicted Impact on Activity
Introduction of a methyl group at C2Probing for steric hindrance near the nitrile group.May increase or decrease activity depending on the target's topology.
Introduction of an amino group at C6To introduce a hydrogen bond donor.Potential for enhanced binding affinity if the target has a corresponding acceptor.
Replacement of the nitrile group with a carboxamideTo alter the electronic profile and hydrogen bonding capacity.Could lead to a change in binding mode or target selectivity.
Fusion with an imidazole (B134444) ringTo create a more rigid and extended scaffold.May improve potency and introduce new interactions with the target.

Exploration of Substituent Effects on the Cyclopropoxy Moiety

The cyclopropoxy group at the C4 position is a distinctive feature of 5-Chloro-4-cyclopropoxynicotinonitrile. The cyclopropyl (B3062369) ring is a valuable structural motif in drug discovery, often conferring favorable properties such as increased metabolic stability, enhanced rigidity, and modulation of pKa of adjacent functional groups. beilstein-journals.org Bioisosteric replacement of a geminal dimethyl group with a cyclopropyl group is a common strategy in medicinal chemistry. beilstein-journals.org

Systematic exploration of substituent effects on this moiety can provide valuable insights into its role in target binding. One approach is to replace the cyclopropyl ring with other small cycloalkyl groups, such as cyclobutyl or cyclopentyl, to assess the impact of ring size on activity. Additionally, the introduction of substituents on the cyclopropyl ring itself, such as methyl or fluoro groups, can probe for specific interactions within the binding pocket.

The replacement of the cyclopropoxy group with acyclic alkoxy groups of varying chain lengths and branching can also help to define the steric and lipophilic requirements at this position. For instance, comparing the activity of the cyclopropoxy analog with its isopropoxy or methoxy (B1213986) counterparts can reveal the importance of the rigid, three-membered ring for optimal activity.

Table 2: Hypothetical Substituent Effects on the Cyclopropoxy Moiety

ModificationRationalePredicted Impact on Activity
Replacement of cyclopropoxy with methoxyTo assess the importance of the cyclopropyl ring's rigidity and size.Likely to decrease activity if rigidity is crucial for binding.
Replacement of cyclopropoxy with isopropoxyTo evaluate the effect of increased steric bulk.May decrease activity due to steric clashes in the binding pocket.
Introduction of a methyl group on the cyclopropyl ringTo probe for specific hydrophobic interactions.Could enhance potency if a corresponding hydrophobic pocket exists.
Replacement of cyclopropoxy with a cyclobutyl groupTo investigate the influence of a larger ring size.Activity may be retained or diminished depending on the spatial constraints of the target.

Positional and Electronic Impact of the Chlorine Atom

The chlorine atom at the C5 position of the nicotinonitrile ring plays a significant role in modulating the compound's physicochemical properties and biological activity. Halogen atoms, particularly chlorine, can influence a molecule's lipophilicity, metabolic stability, and electronic distribution. The introduction of a chlorine atom can significantly alter the acidity or basicity of nearby functional groups and can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

Investigating the positional and electronic impact of the chlorine atom is a key aspect of SAR studies. This can be achieved by synthesizing analogs with the chlorine atom at different positions on the nicotinonitrile ring, such as C2 or C6. Comparing the biological activities of these positional isomers can reveal the optimal location for the halogen substituent.

Table 3: Hypothetical Positional and Electronic Impact of the Chlorine Atom

ModificationRationalePredicted Impact on Activity
Moving the chlorine atom to the C6 positionTo explore the optimal position for the halogen substituent.May lead to a significant change in activity and selectivity.
Replacing the chlorine atom with a fluorine atomTo assess the effect of a smaller, more electronegative halogen.Could alter binding affinity and metabolic stability.
Replacing the chlorine atom with a methyl groupTo evaluate the importance of the electronic withdrawing effect of chlorine.May result in decreased potency if the electronic effect is critical.
Replacing the chlorine atom with a trifluoromethyl groupTo introduce a strongly electron-withdrawing and lipophilic group.Could enhance activity through improved hydrophobic interactions and electronic effects.

Establishment of Key Pharmacophoric Features for Desired Biological Activity

Through the systematic SAR studies described above, it is possible to establish the key pharmacophoric features of this compound analogs that are essential for their desired biological activity. A pharmacophore model represents the three-dimensional arrangement of functional groups and steric features that are necessary for a molecule to interact with a specific biological target.

For this class of compounds, the pharmacophore model would likely include:

A hydrogen bond acceptor feature, represented by the nitrogen atom of the nitrile group or the pyridine ring.

A hydrophobic/aromatic feature, corresponding to the nicotinonitrile ring itself.

A hydrophobic feature, representing the cyclopropoxy group, which may occupy a specific hydrophobic pocket in the target protein.

A halogen bond donor or hydrophobic feature, associated with the chlorine atom at the C5 position.

The relative spatial arrangement of these features is crucial for optimal binding. For instance, the distance and angle between the hydrogen bond acceptor and the hydrophobic features would be critical determinants of activity. The validation of such a pharmacophore model can be achieved by using it to screen compound libraries for new potential hits with the desired biological activity. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com The development of a robust QSAR model for this compound analogs can provide valuable predictive power for the design of new, more potent compounds. mdpi.com

To build a QSAR model, a dataset of analogs with their corresponding biological activity data is required. Various molecular descriptors, which quantify different aspects of the molecular structure such as electronic, steric, and hydrophobic properties, are calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to develop an equation that correlates these descriptors with the observed biological activity.

A well-validated QSAR model can be used to:

Predict the biological activity of newly designed compounds before their synthesis, thus saving time and resources.

Provide insights into the mechanism of action by identifying the key molecular properties that govern activity.

Guide the optimization of lead compounds by suggesting modifications that are likely to improve their potency.

The development of a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA), could further enhance the understanding of the SAR by providing a visual representation of the favorable and unfavorable steric and electrostatic interaction fields around the molecule.

Computational Chemistry and Molecular Modeling of 5 Chloro 4 Cyclopropoxynicotinonitrile

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. nih.govnih.govmdpi.comresearchgate.netjppres.com This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule, such as 5-Chloro-4-cyclopropoxynicotinonitrile, with a protein target. A typical molecular docking study would involve preparing the 3D structure of the ligand and the target protein, followed by a simulation to identify the most stable binding poses. The results are often scored to rank potential candidates. However, no specific molecular docking studies featuring this compound have been published.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time. mdpi.comnih.govsciepub.com These simulations can be used to analyze the conformational flexibility of this compound and the stability of its potential interactions with a biological target. jppres.com MD simulations can reveal how the ligand and protein adapt to each other upon binding and can help in understanding the thermodynamics of the interaction. mdpi.com As with molecular docking, there is no available literature detailing MD simulations performed on this specific compound.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties through In Silico Models

In silico ADME models are crucial for evaluating the drug-like properties of a compound in the early stages of drug discovery. nih.govnih.govresearchgate.net These models use the chemical structure of a molecule to predict its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. nih.govresearchgate.net Parameters like solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes are typically assessed. nih.gov While numerous in silico tools and models are available for ADME prediction, a specific and detailed ADME profile for this compound has not been published. mdpi.comresearchgate.net

Virtual Screening and De Novo Design Approaches for Novel Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Conversely, de novo design involves the computational creation of novel molecules with desired properties. nih.govrsc.orgnih.govbiorxiv.org Both approaches could be applied to this compound, either to find existing compounds with similar properties or to design new, potentially more potent or selective analogs. These powerful techniques remain to be applied to this compound in published research.

Future Research Directions and Broader Academic Implications

Design and Synthesis of Advanced Analogs with Improved Potency and Selectivity

Future research could focus on the rational design and synthesis of advanced analogs of 5-Chloro-4-cyclopropoxynicotinonitrile. By systematically modifying its structure, it may be possible to enhance its biological activity, selectivity, and pharmacokinetic properties. Key areas for structural modification could include:

Modification of the Cyclopropoxy Group: Altering the size and nature of the alkoxy group at the C4 position could influence the compound's binding affinity and selectivity for its biological target.

Substitution at the Pyridine (B92270) Ring: Introducing different functional groups to the pyridine ring could modulate the electronic properties and steric profile of the molecule, potentially leading to improved potency.

Bioisosteric Replacement of the Nitrile Group: Investigating bioisosteres for the nitrile group could lead to analogs with improved metabolic stability and altered pharmacological profiles.

The synthesis of these novel analogs would likely involve multi-step synthetic sequences, building upon established methodologies for the preparation of substituted nicotinonitriles.

Potential Analog Modification Strategy Anticipated Improvement
5-Chloro-4-(substituted-cyclopropoxy)nicotinonitrileIntroduction of functional groups on the cyclopropyl (B3062369) ringEnhanced target binding and selectivity
5-Substituted-4-cyclopropoxynicotinonitrileReplacement of the chloro group with other halogens or functional groupsAltered electronic properties and potency
5-Chloro-4-cyclopropoxy-pyridine-3-carboxamideConversion of the nitrile to a carboxamideImproved solubility and pharmacokinetic profile

This table presents hypothetical analogs and their potential for improved therapeutic properties and is not based on published research.

Exploration of Synergistic Effects with Existing Therapeutic Agents

A significant area for future investigation is the potential for this compound to act synergistically with existing drugs. Combination therapies are a cornerstone of modern medicine, often leading to enhanced efficacy and reduced side effects. Depending on the elucidated biological activity of this compound, it could be explored in combination with:

Chemotherapeutic Agents: If the compound demonstrates antiproliferative activity, its combination with established anticancer drugs could be investigated to overcome resistance mechanisms or achieve synergistic cell-killing effects. researchgate.net

Anti-inflammatory Drugs: Should the compound exhibit anti-inflammatory properties, its use alongside current anti-inflammatory agents could allow for lower doses of each drug, potentially reducing toxicity.

Cardiovascular Medications: Given that some nicotinonitrile derivatives have shown cardiovascular effects, exploring combinations with existing heart disease or hypertension medications could be a viable research direction.

These studies would necessitate comprehensive in vitro and in vivo models to assess the synergistic potential and to understand the underlying molecular mechanisms of any observed synergy.

Development of Chemical Probes for Further Mechanistic Elucidation

The development of chemical probes derived from this compound could be instrumental in identifying its biological targets and elucidating its mechanism of action. By incorporating reporter tags, such as fluorescent dyes or affinity labels, into the molecular structure, researchers could:

Identify Binding Partners: Utilize techniques like affinity chromatography or fluorescence microscopy to isolate and identify the proteins or other biomolecules that interact with the compound.

Visualize Subcellular Localization: Track the distribution of the compound within cells to understand where it exerts its effects.

Quantify Target Engagement: Develop assays to measure the extent to which the compound binds to its target in a cellular context.

The insights gained from these chemical probe studies would be invaluable for validating the therapeutic potential of this compound and for the rational design of second-generation molecules.

Contribution to Fundamental Understanding of Nicotinonitrile-Based Therapeutics

The nicotinonitrile (3-cyanopyridine) nucleus is a privileged scaffold in drug discovery, with derivatives having been successfully developed into marketed drugs for a range of indications. researchgate.netekb.egbohrium.comekb.eg Research into this compound can contribute to the broader understanding of this important class of compounds.

The unique combination of a chloro, a cyclopropoxy, and a nitrile group on the pyridine ring provides a distinct chemical entity. A thorough investigation of its structure-activity relationships (SAR) would provide valuable data for the medicinal chemistry community. Understanding how the interplay of these functional groups influences the compound's biological activity can inform the design of future nicotinonitrile-based therapeutics with improved properties. For instance, the lipophilic and sterically constrained cyclopropoxy group may confer unique binding properties or metabolic stability compared to more common alkoxy substituents.

Furthermore, identifying the biological targets and pathways modulated by this compound could uncover novel therapeutic applications for the broader nicotinonitrile class. This fundamental knowledge can stimulate new avenues of research and expand the therapeutic utility of this versatile chemical scaffold.

Q & A

Q. How can conflicting data on the thermal stability of this compound be reconciled?

  • Methodological Answer : Discrepancies may stem from impurities or measurement techniques. Replicate studies using DSC/TGA under identical conditions (heating rate 10°C/min, N₂ atmosphere). Collaborate with independent labs for blind validation. Publish detailed protocols in Open Science Framework (OSF) to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.